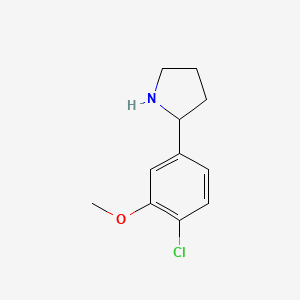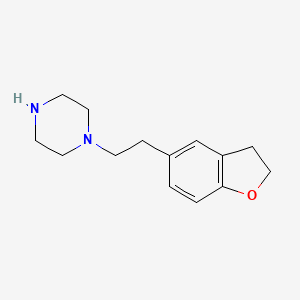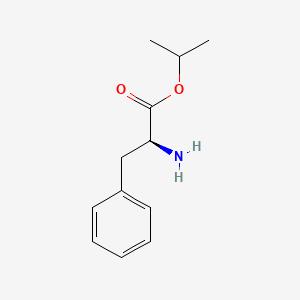
propan-2-yl (2S)-2-amino-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (2S)-2-amino-3-phenylpropanoate is an organic compound with a molecular formula of C12H17NO2 It is an ester derivative of phenylalanine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-amino-3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of phenylalanine with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and cost-effective process.
化学反応の分析
Types of Reactions
Propan-2-yl (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
科学的研究の応用
Propan-2-yl (2S)-2-amino-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug to deliver phenylalanine in metabolic disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of propan-2-yl (2S)-2-amino-3-phenylpropanoate involves its hydrolysis to release phenylalanine and isopropanol. Phenylalanine is then incorporated into protein synthesis or metabolized into other biologically active compounds. The ester linkage allows for controlled release and targeted delivery of phenylalanine.
類似化合物との比較
Similar Compounds
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: An ester derivative of tyrosine with similar properties but an additional hydroxyl group.
Propan-2-yl (2S)-2-aminopropanoate: An ester derivative of alanine, lacking the phenyl group.
Uniqueness
Propan-2-yl (2S)-2-amino-3-phenylpropanoate is unique due to its phenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug delivery and as a precursor in organic synthesis.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 |
InChIキー |
JPWDURLJLRNJAT-NSHDSACASA-N |
異性体SMILES |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






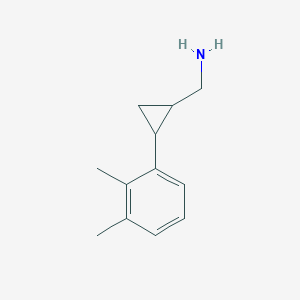
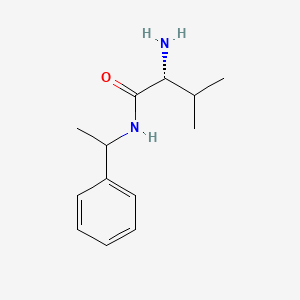
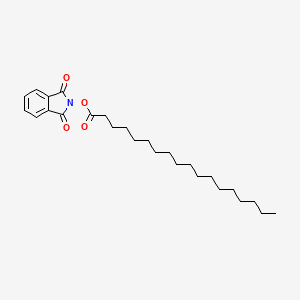
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)

![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)

![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
